molecular formula C12H21BrO2 B13545578 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran

Cat. No.: B13545578
M. Wt: 277.20 g/mol
InChI Key: ZDYDJFYDWJCKBC-UHFFFAOYSA-N
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Description

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound featuring a tetrahydrofuran ring substituted with a bromomethyl group attached to a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the cyclohexyl ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the cyclohexyl ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce any carbonyl groups present.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry

In organic synthesis, 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran can serve as a versatile intermediate for the construction of more complex molecules. Its reactivity makes it useful for introducing functional groups into target compounds.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It could be explored for its effects on various biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity allows for the creation of tailored molecules for specific applications.

Mechanism of Action

The mechanism by which 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran exerts its effects depends on the context of its use. In chemical reactions, the bromomethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)tetrahydrofuran: Lacks the cyclohexyl moiety, making it less sterically hindered and potentially more reactive in certain reactions.

    3-((1-(Chloromethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of reactions it undergoes.

    3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran: Similar but without the methyl group on the cyclohexyl ring, which could influence its steric and electronic properties.

Uniqueness

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a methyl-substituted cyclohexyl ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for further exploration in medicinal chemistry.

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxolane

InChI

InChI=1S/C12H21BrO2/c1-10-3-2-5-12(7-10,9-13)15-11-4-6-14-8-11/h10-11H,2-9H2,1H3

InChI Key

ZDYDJFYDWJCKBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC2CCOC2

Origin of Product

United States

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